![molecular formula C20H20N2O3S B12476919 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12476919.png)
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide
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Overview
Description
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethylsulfonyl group, a methylamino group, and a naphthalen-1-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide typically involves the condensation of a benzamide derivative with an ethylsulfonyl and methylamino group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. The initial steps may include the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while nitration of the aromatic rings can produce nitro-substituted benzamides .
Scientific Research Applications
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide can be compared with other similar compounds, such as:
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide: This compound has a similar structure but contains a piperazine ring instead of a naphthalene ring.
4-[(ethylsulfonyl)(methyl)amino]-N-(3-fluorophenyl)benzamide: This compound has a fluorine atom substituted on the phenyl ring, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-3-26(24,25)22(2)17-13-11-16(12-14-17)20(23)21-19-10-6-8-15-7-4-5-9-18(15)19/h4-14H,3H2,1-2H3,(H,21,23) |
InChI Key |
WFSFRWSKSDFVAW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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